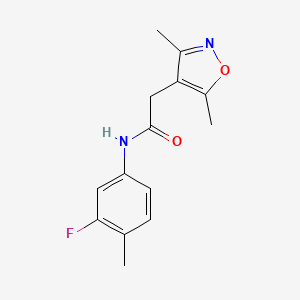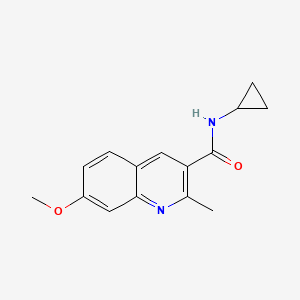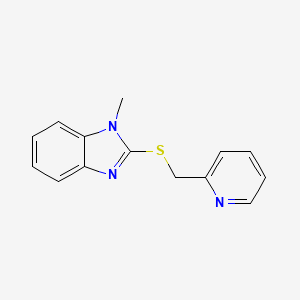
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is not well understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by affecting various cellular processes, such as cell cycle progression and DNA replication.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and affecting cellular processes. It has also been found to have potential antiviral activity against the hepatitis C virus. However, further studies are required to determine its exact mode of action and potential side effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide in lab experiments is its potential anticancer and antiviral activity. It can be used as a lead compound for the development of novel anticancer and antiviral drugs. However, its limitations include its low solubility in water, which may affect its bioavailability and potential side effects.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide. These include:
1. Determining its exact mode of action and potential side effects.
2. Developing more efficient synthesis methods to improve its yield and purity.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Developing novel drug formulations to improve its bioavailability and efficacy.
5. Conducting clinical trials to determine its potential as a therapeutic agent for cancer and viral infections.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research, particularly in medicinal chemistry. It exhibits significant anticancer and antiviral activity and has several advantages and limitations for lab experiments. Further research is required to determine its exact mode of action, potential side effects, and potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide involves the reaction of 3-methyl-4H-isochromen-1-one with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for a specific period, and the product is obtained after purification.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, it has also been found to have potential antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-19(9-13-4-2-3-5-14(13)17(21)25-19)18(22)20-10-12-6-7-15-16(8-12)24-11-23-15/h2-8H,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWJQVGGXDRGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)



![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)

![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)